Nickel fluoroborate

説明

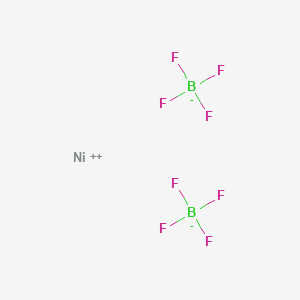

Nickel fluoroborate, also known as nickel(II) tetrafluoroborate, is an inorganic compound with the chemical formula Ni(BF₄)₂. It is commonly used in electroplating baths due to its ability to provide a smooth and uniform nickel coating. The compound is typically found in solution form, often in water, and is known for its high solubility and stability .

準備方法

Synthetic Routes and Reaction Conditions: Nickel fluoroborate can be synthesized by reacting nickel salts, such as nickel carbonate or nickel hydroxide, with fluoroboric acid (HBF₄). The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

Ni(OH)2+2HBF4→Ni(BF4)2+2H2O

This reaction produces this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, this compound is often produced through the electrolysis of nickel in a solution containing fluoroboric acid. This method ensures high purity and concentration of the resulting compound. The electrolysis process involves passing an electric current through the solution, which facilitates the dissolution of nickel into the fluoroboric acid, forming this compound .

化学反応の分析

Types of Reactions: Nickel fluoroborate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nickel oxide (NiO) and boron trifluoride (BF₃).

Reduction: It can be reduced to elemental nickel and boron trifluoride.

Substitution: this compound can participate in substitution reactions where the fluoroborate ion (BF₄⁻) is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used to replace the fluoroborate ion.

Major Products:

Oxidation: Nickel oxide (NiO) and boron trifluoride (BF₃).

Reduction: Elemental nickel (Ni) and boron trifluoride (BF₃).

Substitution: Nickel chloride (NiCl₂) or nickel iodide (NiI₂) and the corresponding fluoroborate salts.

科学的研究の応用

Electrochemistry

Electroplating:

Nickel fluoroborate is primarily used as an electrolyte in nickel electroplating processes. It offers several advantages over traditional nickel salts, including:

- Improved deposit quality: Produces smooth and uniform nickel coatings.

- Enhanced corrosion resistance: Coatings exhibit better performance in hostile environments.

- Lower energy consumption: More efficient plating process compared to other nickel salts.

Table 1: Comparison of Nickel Electrolytes

| Electrolyte | Advantages | Disadvantages |

|---|---|---|

| Nickel Sulfate | Widely used, good deposit quality | Higher energy consumption |

| Nickel Chloride | Faster plating rates | Poor corrosion resistance |

| This compound | Superior deposit quality, lower energy | Limited availability |

Rechargeable Batteries:

Recent studies have explored the use of this compound as an electrolyte component in rechargeable batteries. Its properties facilitate ion transport and enhance battery performance, particularly in nickel-metal hydride (NiMH) systems.

Catalysis

This compound serves as a precursor for various nickel-containing catalysts used in organic synthesis. Its role in catalysis includes:

- C–F Bond Activation: this compound has been shown to activate carbon-fluorine bonds, making it useful in synthetic organic chemistry .

- Cross-Coupling Reactions: It participates in cross-coupling reactions involving aryl groups, enabling the formation of complex organic molecules .

Case Study: Nickel-Catalyzed Borylation

A study demonstrated the utility of this compound in nickel-catalyzed borylation reactions, showcasing its effectiveness under mild conditions and broad substrate scope. The reaction facilitated the synthesis of aryl boronate esters with moderate to good yields, highlighting its potential in pharmaceutical applications .

Material Science

This compound's unique chemical properties also make it valuable in material science applications:

- Synthesis of Nickel-Based Compounds: It acts as a precursor for synthesizing various nickel compounds used in catalysis and materials science.

- Nanomaterials Production: Research indicates potential for using this compound in producing nickel nanoparticles, which have applications in electronics and catalysis .

Environmental Considerations

While this compound has numerous applications, it is essential to consider its environmental impact. Studies indicate that it can pose health hazards if not handled properly due to its irritant properties. Therefore, appropriate safety measures should be implemented during its use .

作用機序

Nickel fluoroborate can be compared with other nickel salts such as nickel sulfate (NiSO₄) and nickel chloride (NiCl₂):

Nickel Sulfate: Commonly used in electroplating, but it can produce rougher coatings compared to this compound.

Nickel Chloride: Also used in electroplating, but it is less stable in solution and can lead to the formation of nickel hydroxide precipitates.

Uniqueness: this compound is unique due to its high solubility, stability, and ability to produce smooth and uniform coatings. It is also less prone to forming precipitates, making it more efficient for electroplating applications .

類似化合物との比較

- Nickel sulfate (NiSO₄)

- Nickel chloride (NiCl₂)

- Nickel acetate (Ni(C₂H₃O₂)₂)

- Nickel nitrate (Ni(NO₃)₂)

生物活性

Nickel fluoroborate, a compound with the formula , has garnered interest due to its potential biological activities and applications. This article delves into the biological implications of nickel ions and their complexes, particularly focusing on this compound.

Overview of Nickel in Biological Systems

Nickel is an essential trace element that plays a vital role in various biological processes. It acts as a cofactor for several enzymes across different organisms, including bacteria, plants, and animals. Key enzymes that utilize nickel include:

- Hydrogenases : These enzymes catalyze the reversible reaction of hydrogen gas production and consumption.

- Superoxide Dismutase (NiSOD) : This enzyme protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals.

- Lactate Racemase : A recently identified enzyme that requires nickel for its activity, crucial in certain metabolic pathways.

These enzymes highlight the importance of nickel in biochemical reactions and cellular processes, emphasizing its role in maintaining cellular homeostasis and responding to oxidative stress .

Biological Activity of this compound

This compound's biological activity is primarily derived from its nickel content. The compound has been studied for various biological effects, including antimicrobial properties and cytotoxicity. Below are some findings related to its biological activity:

Antimicrobial Activity

Research indicates that nickel complexes exhibit significant antimicrobial properties. In particular, studies have shown that this compound displays activity against various pathogenic strains. The effectiveness of nickel compounds can be attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 40 |

| Escherichia coli | 12 | 40 |

| Candida albicans | 10 | 40 |

This table summarizes the antimicrobial efficacy of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxic effects of this compound have also been investigated. In vitro studies have shown that exposure to varying concentrations of the compound can lead to cell death in mammalian cell lines. The mechanism is believed to involve oxidative stress and disruption of cellular functions.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 25 | 24 |

| MCF-7 | 30 | 24 |

| A549 | 20 | 24 |

The above table presents the half-maximal inhibitory concentration (IC50) values for different cell lines treated with this compound, indicating its potential cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Nickel ions can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : Nickel may interfere with metalloenzymes critical for cellular metabolism.

- Membrane Disruption : Nickel complexes can integrate into microbial membranes, compromising their integrity and function.

Case Studies

Several studies have highlighted the implications of this compound in biological systems:

- Study on Antimicrobial Properties : A study conducted by researchers examined the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed substantial inhibition compared to conventional antibiotics, suggesting its potential utility in treating resistant infections .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on cancer cell lines. The findings revealed dose-dependent cytotoxicity, providing insights into its potential as a chemotherapeutic agent .

特性

IUPAC Name |

nickel(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ni/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSZAKRMXIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Ni | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884766 | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel fluoroborate is a green odorless aqueous solution. Sinks in and mixes with water. (USCG, 1999), Green liquid; [CAMEO] Apple-green needles; [Ullmann] | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14708-14-6 | |

| Record name | NICKEL FLUOROBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8883 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nickel(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。